(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester
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Overview
Description
(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester is a chemical compound known for its unique structure and properties. This compound is an ester derivative, which means it is formed from the reaction between an acid and an alcohol. It has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including (S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester, is the nucleophilic acyl substitution of an acid chloride with an alcohol . Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters .
Industrial Production Methods
In industrial settings, the preparation of esters often involves the use of acid chlorides and alcohols under controlled conditions to ensure high yield and purity. The reaction typically requires a catalyst, such as sulfuric acid, to speed up the process and achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester undergoes various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkoxy group of the ester can be replaced by another group through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often require a nucleophile and a suitable solvent to facilitate the reaction.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function . This interaction can result in various biochemical and physiological effects, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl butanoate: Another ester with distinct properties and uses.
Butyl acetate: Similar in structure but used in different industrial applications.
Uniqueness
(S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, setting it apart from other esters .
Properties
CAS No. |
41148-29-2 |
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Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[(3S)-1-butylpiperidin-3-yl] N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-4-5-11-20-12-7-10-16(13-20)22-18(21)19-17-14(2)8-6-9-15(17)3/h6,8-9,16H,4-5,7,10-13H2,1-3H3,(H,19,21)/t16-/m0/s1 |
InChI Key |
HJSYTYDDUHMHMY-INIZCTEOSA-N |
Isomeric SMILES |
CCCCN1CCC[C@@H](C1)OC(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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